Structural Divergence from Compendial Impurity Spectrum
Ticagrelor DP1 is the only commercially available impurity standard with the specific pyrimidine core structure (1S,2S,3R,5R)-3-((6-amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol . In contrast, the five European Pharmacopoeia-specified impurities (A through E) and British Pharmacopoeia impurities (A through D) all retain the parent triazolopyrimidine core [REFS-2, REFS-3]. This fundamental structural difference means its chromatographic retention and mass-to-charge ratio are unique among the known impurity profile.
| Evidence Dimension | Molecular Scaffold and Identity |
|---|---|
| Target Compound Data | Ticagrelor DP1: Pyrimidine core; Mol. Wt. 344.43 g/mol; Chemical Name: (1S,2S,3R,5R)-3-((6-amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Comparator Or Baseline | EP Impurity B (a typical compendial standard): Triazolopyrimidine core; Mol. Wt. 522.57 g/mol; Chemical Name: (1S,2S,3R,5S)-3-((3-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Quantified Difference | The molecular weight differs by 178.14 g/mol (34.1% reduction), and the chemical scaffold is entirely distinct (pyrimidine vs. triazolopyrimidine), ensuring no chromatographic co-elution or mass spectrometric overlap under standard pharmacopoeial conditions. |
| Conditions | Comparison of definitive chemical structures and molecular weights as assigned by IUPAC nomenclature and confirmed by HR-MS and 1D/2D NMR characterization [REFS-1, REFS-4]. |
Why This Matters
This structural uniqueness ensures that only the authentic DP1 standard can correctly identify and quantify this specific process impurity, avoiding false negatives or inaccurate quantitation in API and drug product release.
- [1] British Pharmacopoeia 2025. (2025). Ticagrelor - Definition, Characters. Retrieved from https://nhathuocngocanh.com View Source
- [2] European Directorate for the Quality of Medicines & HealthCare (EDQM). (2026). FAQ: Why can the limit for total impurities in a monograph on medicinal product containing a chemically defined active substance be lower than the limit for total impurities in the corresponding active substance monograph? Retrieved from https://faq.edqm.eu View Source
